molecular formula C11H12F4N2O2 B2775591 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzohydrazide CAS No. 438473-63-3

3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzohydrazide

Cat. No.: B2775591
CAS No.: 438473-63-3
M. Wt: 280.223
InChI Key: YXCILWKAITTYSQ-UHFFFAOYSA-N
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Description

3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzohydrazide is a chemical compound with the molecular formula C11H12F4N2O2. It is known for its unique structural properties, which include a benzohydrazide core linked to a tetrafluoropropoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzohydrazide typically involves the reaction of 3-(chloromethyl)benzohydrazide with 2,2,3,3-tetrafluoropropanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzohydrazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The tetrafluoropropoxy group may enhance its binding affinity and specificity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzohydrazide is unique due to its combination of a benzohydrazide core and a tetrafluoropropoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

IUPAC Name

3-(2,2,3,3-tetrafluoropropoxymethyl)benzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F4N2O2/c12-10(13)11(14,15)6-19-5-7-2-1-3-8(4-7)9(18)17-16/h1-4,10H,5-6,16H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXCILWKAITTYSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NN)COCC(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801326708
Record name 3-(2,2,3,3-tetrafluoropropoxymethyl)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801326708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666191
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

438473-63-3
Record name 3-(2,2,3,3-tetrafluoropropoxymethyl)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801326708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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